1-[4-(4-{[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-{[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone is a complex organic compound that features a combination of aromatic rings, a triazole ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-{[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazole Ring:
Introduction of the Piperazine Moiety: This step involves the reaction of the triazole intermediate with a piperazine derivative.
Coupling with the Aromatic Ring: The final step involves coupling the piperazine-triazole intermediate with an aromatic ketone under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-{[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The aromatic rings and the triazole moiety can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-[4-(4-{[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Biological Research: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-[4-(4-{[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The triazole ring and the piperazine moiety are crucial for its binding affinity and specificity. The exact pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
Similar Compounds
Trazodone: A compound with a similar triazole and piperazine structure, used as an antidepressant.
Buspirone: Another compound with a piperazine moiety, used as an anxiolytic.
Uniqueness
1-[4-(4-{[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone is unique due to the specific combination of its structural features, which confer distinct pharmacological properties. Its combination of a triazole ring, piperazine moiety, and aromatic ketone makes it a versatile scaffold for drug development.
Properties
IUPAC Name |
1-[4-[4-[1-(4-chlorophenyl)-5-pyridin-3-yltriazole-4-carbonyl]piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN6O2/c1-18(34)19-4-8-22(9-5-19)31-13-15-32(16-14-31)26(35)24-25(20-3-2-12-28-17-20)33(30-29-24)23-10-6-21(27)7-11-23/h2-12,17H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIKZRYTNWQBRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.